

"2-Propenamide, N-[2-(4-morpholinyl)ethyl]-" molecular structure

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Compound of Interest

Compound Name: 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-

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A-Technical-Guide-to-2-Propenamide-N-[2-(4-morpholinyl)ethyl]-

An In-depth Technical Guide on 2-Propenamide, N-[2-(4-morpholinyl)ethyl]-: Molecular Structure, Synthesis, and Applications

Abstract: This whitepaper provides a comprehensive technical overview of **2-Propenamide, N-[2-(4-morpholinyl)ethyl]-**, a bifunctional molecule of significant interest in polymer science and covalent drug discovery. We will dissect its molecular architecture, detailing the unique contributions of its acrylamide and morpholine moieties. This guide offers a robust synthesis protocol, outlines definitive methods for analytical characterization, and explores its primary mechanism of action. The applications of this compound, particularly as a covalent warhead in targeted inhibitors and as a monomer for advanced hydrogel formulations, are discussed, providing researchers, scientists, and drug development professionals with a foundational resource for leveraging its chemical properties.

Introduction: A Molecule of Duality

2-Propenamide, N-[2-(4-morpholinyl)ethyl]-, commonly known as N-(2-morpholinoethyl)acrylamide, is a compound that merges two key chemical functionalities: a reactive acrylamide group and a versatile morpholine ring. The acrylamide component serves

as an electrophilic "warhead," capable of undergoing Michael addition reactions, a property extensively exploited in the design of covalent inhibitors that form permanent bonds with their biological targets.[1][2] The morpholine group, on the other hand, imparts hydrophilicity and provides a handle for modulating the physicochemical properties of molecules or polymers it is incorporated into.[3] This duality makes it a valuable building block in diverse fields, from creating injectable hydrogels for tissue regeneration to serving as a crucial component in targeted cancer therapies.[3]

Molecular Structure and Physicochemical Properties

The structure of N-(2-morpholinoethyl)acrylamide is characterized by three distinct components:

- **Acrylamide Moiety (C_3H_4NO):** This is the reactive center of the molecule. The α,β -unsaturated carbonyl system renders the β -vinyl carbon susceptible to nucleophilic attack, most notably from the thiol group of cysteine residues in proteins.[4][5] This reactivity is the basis for its use as a covalent warhead in drug design.[6]
- **Ethyl Linker ($-CH_2CH_2-$):** A simple two-carbon aliphatic chain that provides spacing and flexibility between the reactive and modulating ends of the molecule.
- **Morpholine Ring (C_4H_9NO):** A saturated heterocycle containing both an ether and a secondary amine function (in this case, tertiary). The nitrogen atom imparts basicity, while the oxygen atom and the ring structure contribute to water solubility and can engage in hydrogen bonding.

These components collectively define the molecule's behavior and utility. Its key physicochemical properties are summarized below.

Property	Value	Source
CAS Number	13276-17-0	[7][8]
Molecular Formula	C ₉ H ₁₆ N ₂ O ₂	[3][8]
Molecular Weight	184.24 g/mol	[3][8]
IUPAC Name	N-[2-(4-morpholinyl)ethyl]acrylamide	[7]
SMILES	<chem>C=CC(=O)NCCN1CCOCC1</chem>	[3]
XLogP3	-0.2	[8]
Physical Form	Solid	
Storage Temperature	2-8°C, Sealed in dry conditions	

Synthesis and Purification

The most common and straightforward synthesis of N-(2-morpholinoethyl)acrylamide involves the acylation of N-(2-aminoethyl)morpholine with acryloyl chloride. This is a classic nucleophilic acyl substitution reaction.

Rationale of Experimental Design

The choice of reagents and conditions is critical for maximizing yield and purity.

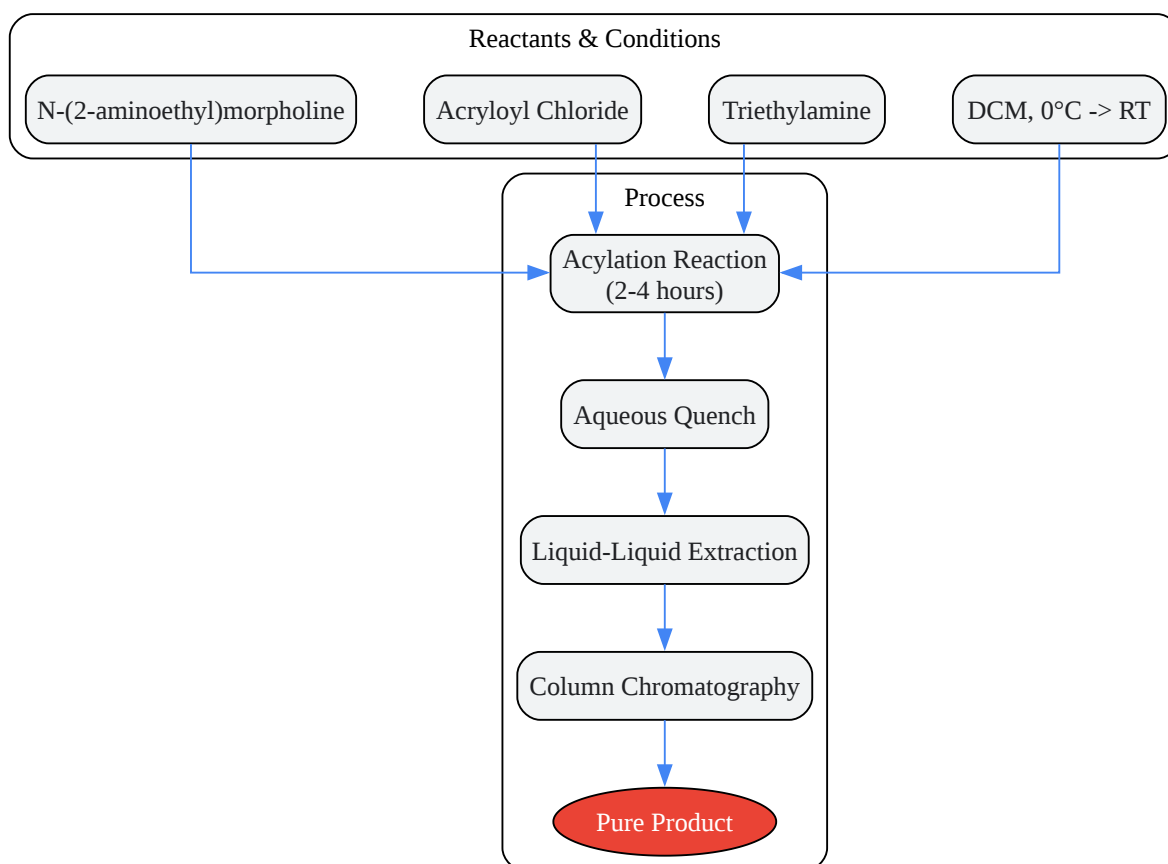
- **Reactants:** N-(2-aminoethyl)morpholine provides the nucleophilic primary amine required to attack the electrophilic carbonyl carbon of acryloyl chloride.
- **Solvent:** A dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive acryloyl chloride.
- **Base:** A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.

- **Temperature:** The reaction is highly exothermic and is typically initiated at 0°C to control the reaction rate and minimize side reactions, such as polymerization of the acryloyl chloride or Michael addition to the product.

Detailed Synthesis Protocol

- **Preparation:** To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(2-aminoethyl)morpholine (1.0 eq) and dry DCM. Cool the flask to 0°C in an ice bath.
- **Base Addition:** Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
- **Acylation:** Slowly add acryloyl chloride (1.05 eq), dissolved in a small amount of dry DCM, dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.
- **Reaction:** After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-(2-morpholinoethyl)acrylamide.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of N-(2-morpholinoethyl)acrylamide.

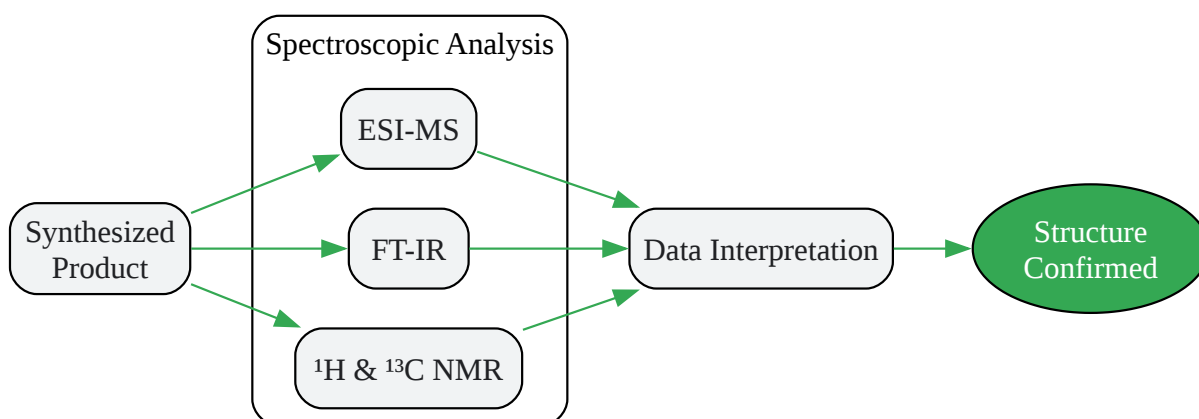
Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint.

- ^1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms. Key expected signals would include:

- Three vinyl protons of the acrylamide group (typically between δ 5.5-6.5 ppm) showing characteristic splitting patterns.
- Multiplets corresponding to the ethyl linker protons.
- Signals for the morpholine ring protons.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): This identifies the different carbon environments. Expected signals include the carbonyl carbon (around δ 165-170 ppm) and the two vinyl carbons (around δ 125-131 ppm).[9]
- IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups. Key absorbances would be:
 - N-H stretch (around 3300 cm^{-1})
 - C=O (amide) stretch (around 1650 cm^{-1})
 - C=C (vinyl) stretch (around 1620 cm^{-1})[9][10]
- MS (Mass Spectrometry): This technique confirms the molecular weight of the compound. An ESI-MS (Electrospray Ionization Mass Spectrometry) analysis would show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 185.13.

Analytical Workflow Diagram



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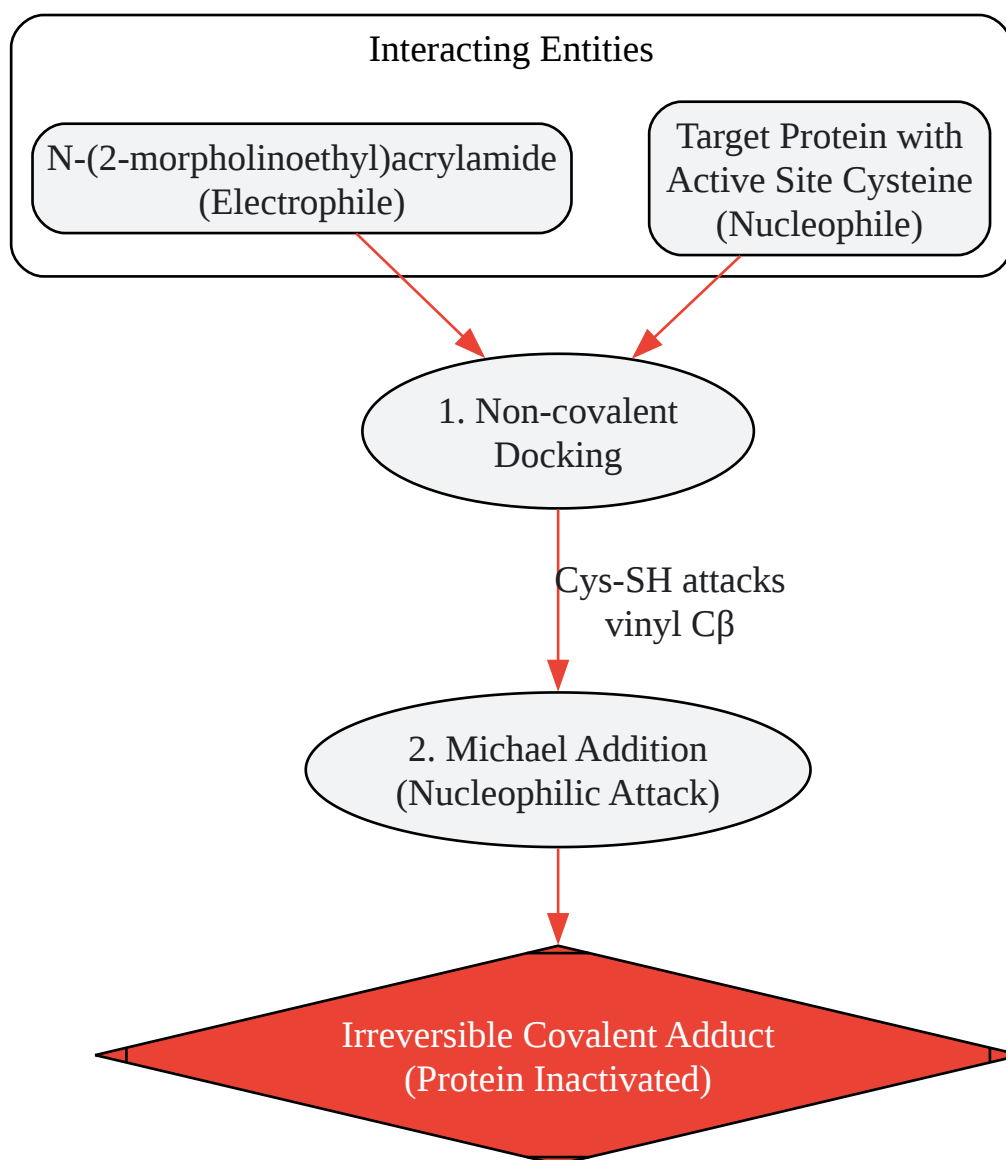
Caption: Standard workflow for the analytical characterization of the final product.

Reactivity and Mechanism of Action in Drug Development

The primary utility of N-(2-morpholinoethyl)acrylamide in drug development stems from its function as a targeted covalent inhibitor.^[4] The acrylamide moiety is a "soft electrophile" that shows a high preference for reacting with "soft nucleophiles," the most prominent of which in a biological context is the thiolate anion of a cysteine residue.^[5]

The mechanism is a Michael addition (or conjugate addition). A deprotonated cysteine residue within the active site of a target protein (e.g., a kinase) acts as the nucleophile. It attacks the electron-deficient β -carbon of the acrylamide's double bond. This forms a stable, irreversible carbon-sulfur covalent bond, permanently inactivating the protein. This approach has been successfully used in several FDA-approved drugs to achieve sustained target inhibition.^{[1][11]}

Covalent Inhibition Pathway



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Caption: Mechanism of irreversible inhibition via Michael addition to a cysteine residue.

Applications in Research

Beyond its role as a covalent warhead, N-(2-morpholinoethyl)acrylamide is a highly functional monomer in materials science.

- **Hydrogel Formation:** The acrylamide group can readily participate in free-radical polymerization to form crosslinked polymer networks known as hydrogels.[3] The incorporation of the morpholine side-chain enhances the hydrophilicity and can impart pH- or

temperature-responsiveness to the resulting material.[3][12] These "smart" hydrogels have applications in drug delivery, tissue engineering, and as regenerative scaffolds.[3]

- **Surface Modification:** It can be used to modify surfaces, enhancing their compatibility with polar environments or improving the performance of separation membranes.[3]

Safety, Handling, and Toxicology

As a member of the acrylamide family, this compound must be handled with care. Acrylamides as a class are known neurotoxins and are suspected carcinogens.[13][14][15]

- **Hazard Statements:** The compound is classified as harmful if swallowed or inhaled, causes skin irritation, and may cause serious eye damage.[7][16]
- **Handling Precautions:** Always handle in a well-ventilated area, preferably a chemical fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid formation of dust and aerosols.[17]
- **Storage:** Store in a tightly sealed container in a cool, dry place (2-8°C) away from light and oxidizing agents to prevent premature polymerization and degradation.[3]

Conclusion

2-Propenamide, N-[2-(4-morpholinyl)ethyl]- is a potent and versatile chemical tool. Its molecular structure provides a unique combination of a reactive electrophilic center and a modulating hydrophilic group. This duality has cemented its importance in both advanced drug discovery, where it serves as a key building block for targeted covalent inhibitors, and in materials science for the creation of functional polymers and hydrogels. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to exploit its valuable properties.

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